molecular formula C20H15N3O B5031778 N-(4-methylphenyl)phenazine-2-carboxamide

N-(4-methylphenyl)phenazine-2-carboxamide

Cat. No.: B5031778
M. Wt: 313.4 g/mol
InChI Key: IJXFCBFSPDPDRY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)phenazine-2-carboxamide is a synthetic compound belonging to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including N-(4-methylphenyl)phenazine-2-carboxamide, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of phenazine derivatives often involves the use of engineered bacterial strains, such as Pseudomonas chlororaphis, which can biosynthesize phenazine-1-carboxamide under controlled conditions . This biotechnological approach offers advantages such as higher yields and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)phenazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-2-carboxylic acid, while reduction may produce phenazine-2-carboxamide .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)phenazine-2-carboxamide involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects . The compound also interacts with molecular targets such as topoisomerases, which are enzymes involved in DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)phenazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with topoisomerases makes it a promising candidate for further research in various fields .

Properties

IUPAC Name

N-(4-methylphenyl)phenazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-13-6-9-15(10-7-13)21-20(24)14-8-11-18-19(12-14)23-17-5-3-2-4-16(17)22-18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXFCBFSPDPDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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